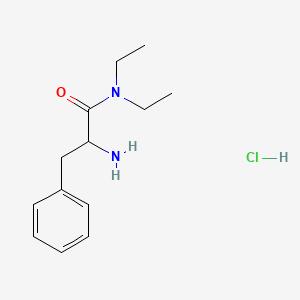

2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride

Description

BenchChem offers high-quality 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N,N-diethyl-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-3-15(4-2)13(16)12(14)10-11-8-6-5-7-9-11;/h5-9,12H,3-4,10,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBBGLZYNGWRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-N,N-diethyl-3-phenylpropanamide Hydrochloride

Introduction and Inferred Significance

2-Amino-N,N-diethyl-3-phenylpropanamide is a derivative of the natural amino acid L-phenylalanine. Its structure, featuring a chiral center at the alpha-carbon, a primary amino group, a bulky benzyl side chain, and a diethylamide at the C-terminus, suggests potential applications in medicinal chemistry and materials science. The diethylamide moiety significantly increases the lipophilicity compared to the parent amino acid, which could enhance its bioavailability and ability to cross cellular membranes. The primary amine and the amide bond provide sites for further chemical modification, making it a potentially valuable building block in drug discovery and peptide synthesis.[1][2] The hydrochloride salt form is expected to be a crystalline solid with improved solubility in aqueous media compared to the free base.

Predicted Physicochemical Properties

The following properties are predicted based on the structure and data from analogous compounds such as 2-amino-3-phenylpropanamide and other N,N-dialkyl amino acid amides.[3]

| Property | Predicted Value/Information | Rationale/Reference Analog |

| Molecular Formula | C₁₃H₂₁ClN₂O | Based on chemical structure |

| Molecular Weight | 256.77 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of amino amides |

| Melting Point | Expected to be >150 °C | Hydrochloride salts generally have high melting points |

| Solubility | Soluble in water, methanol, and DMSO. Sparingly soluble in dichloromethane and ethyl acetate. Insoluble in non-polar solvents like hexanes. | The hydrochloride salt enhances aqueous solubility. The organic backbone provides solubility in polar organic solvents. |

| Stability | Stable under standard laboratory conditions. May be susceptible to hydrolysis under strong acidic or basic conditions.[4] | Amide bonds can be cleaved under harsh pH conditions.[4] |

| pKa (Primary Amine) | ~8.5 - 9.5 | Similar to the alpha-amino group of phenylalanine derivatives |

| Chirality | Exists as (S) and (R) enantiomers, or as a racemic mixture. | Derived from either L- or D-phenylalanine, or a racemic mixture. |

Synthesis and Purification

A plausible and efficient synthetic route to 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride involves the coupling of an N-protected phenylalanine with diethylamine, followed by deprotection.

Synthetic Workflow Overview

Caption: Proposed synthetic workflow for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride.

Detailed Experimental Protocol

Expertise & Experience: The choice of the Boc (tert-butyloxycarbonyl) protecting group is strategic. It is stable under the basic or neutral conditions of the amide coupling reaction and can be easily removed under acidic conditions, which simultaneously facilitates the formation of the desired hydrochloride salt.[5] Coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA) are highly efficient for forming amide bonds with secondary amines like diethylamine, minimizing side reactions.[6]

Protocol:

-

N-Protection of L-Phenylalanine:

-

Dissolve L-Phenylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate (2.5 equivalents).

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in 1,4-dioxane dropwise at room temperature.

-

Stir the mixture overnight.

-

Acidify the reaction mixture to pH 2-3 with a cold 1 M HCl solution.

-

Extract the product, Boc-L-Phenylalanine, with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected amino acid.

-

-

Amide Coupling with Diethylamine:

-

Dissolve Boc-L-Phenylalanine (1 equivalent) in dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add HOBt (1-Hydroxybenzotriazole, 1.2 equivalents) and HBTU (1.2 equivalents).

-

Add diisopropylethylamine (DIEA, 2.5 equivalents) and stir for 5 minutes.

-

Add diethylamine (1.5 equivalents) and stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain Boc-2-amino-N,N-diethyl-3-phenylpropanamide.

-

-

Boc-Deprotection and Hydrochloride Salt Formation:

-

Dissolve the purified Boc-protected amide from the previous step in a minimal amount of ethyl acetate or 1,4-dioxane.

-

Add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents) and stir at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

The product will precipitate out of the solution. If not, add diethyl ether to induce precipitation.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride as a solid.

-

Analytical Characterization

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity.

Analytical Workflow

Caption: Recommended analytical workflow for the characterization of the final product.

Spectroscopic and Chromatographic Methods

Trustworthiness: Each analytical technique provides a piece of the structural puzzle. NMR confirms the connectivity of atoms, Mass Spectrometry provides the molecular weight and fragmentation pattern, FTIR identifies functional groups, and HPLC assesses purity. This multi-faceted approach ensures a self-validating system for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in D₂O or DMSO-d₆):

-

Aromatic protons (phenyl group): Multiplet around 7.2-7.4 ppm.

-

Alpha-proton (CH-NH₂): A triplet or multiplet around 4.0-4.3 ppm.

-

Beta-protons (CH₂-Ph): Two diastereotopic protons appearing as a multiplet or two doublets of doublets around 2.9-3.3 ppm.

-

Ethyl group protons (-N(CH₂CH₃)₂): Two quartets (diastereotopic due to hindered rotation around the amide bond) around 3.2-3.6 ppm and two triplets around 1.0-1.3 ppm.

-

Amine protons (-NH₃⁺): A broad singlet around 8.0-9.0 ppm (in DMSO-d₆, exchanges in D₂O).

-

-

¹³C NMR (in D₂O or DMSO-d₆):

-

Carbonyl carbon (C=O): ~170-173 ppm.

-

Aromatic carbons: ~127-138 ppm.

-

Alpha-carbon (CH-NH₂): ~53-56 ppm.

-

Beta-carbon (CH₂-Ph): ~37-40 ppm.

-

Ethyl carbons (-N(CH₂CH₃)₂): ~40-43 ppm (CH₂) and ~12-15 ppm (CH₃).

-

-

-

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI) is recommended.

-

Expected Ion (Positive Mode): The molecular ion [M+H]⁺ corresponding to the free base (m/z ≈ 221.16).

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

-

Tandem MS (MS/MS): Fragmentation of the parent ion would likely show a characteristic loss of the diethylamino group or cleavage at the benzylic position.[7][8]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

N-H stretch (from -NH₃⁺): Broad band around 3000-3300 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

-

Amide C=O stretch: Strong absorption around 1640-1660 cm⁻¹.

-

N-H bend (from -NH₃⁺): Around 1500-1600 cm⁻¹.

-

C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Method: Reversed-phase HPLC (RP-HPLC) with a C18 column is suitable for purity assessment.[9][10]

-

Mobile Phase: A gradient of water and acetonitrile with an acidic modifier like trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detection at ~210 nm (for the amide bond) and ~254 nm (for the phenyl group).

-

Derivatization: For enhanced sensitivity, the primary amine can be derivatized pre-column with reagents like o-phthalaldehyde (OPA) for fluorescence detection.[10][11][12]

-

Safety and Handling

Authoritative Grounding: While a specific Safety Data Sheet (SDS) for this compound is unavailable, the safety precautions can be inferred from data on similar amino amides.[13][14][15]

-

Potential Hazards:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene), a lab coat, and safety glasses or goggles.

-

-

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid breathing dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from strong oxidizing agents and strong bases.

-

References

-

Rasayan Journal of Chemistry. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]

-

PubChem. 2-Amino-3-phenylpropanamide. [Link]

-

National Center for Biotechnology Information. (2021). Amide Bond Activation of Biological Molecules. PMC. [Link]

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

-

Journal of Peptide Science. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. [Link]

-

National Center for Biotechnology Information. (2020). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. PMC. [Link]

-

Cosmetic Ingredient Review. (2013). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. [Link]

-

MDPI. (2022). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. [Link]

-

ResearchGate. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. [Link]

-

PubMed. (2013). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. [Link]

-

ACS Publications. (2018). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Organic Letters. [Link]

-

Shimadzu. Analytical Methods for Amino Acids. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2017). Analysis of amino acids by high performance liquid chromatography. [Link]

-

Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

ACS Publications. (2015). Gas-phase fragmentation of the Ag+—phenylalanine complex: Cation—π interactions and radical cation formation. Journal of the American Society for Mass Spectrometry. [Link]

-

National Center for Biotechnology Information. (2016). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. PMC. [Link]

-

ACS Publications. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. [Link]

-

HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. [Link]

-

MDPI. (2022). C2-Symmetric Amino Acid Amide-Derived Organocatalysts. [Link]

-

MassBank. (2017). L-Phenylalanine; LC-ESI-QFT; MS2; CE: 50%; R=35000; [M+H]+. [Link]

-

Monash University. Synthesis of N-Alkyl Amino Acids. [Link]

-

Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (2022). Practical N-to-C peptide synthesis with minimal protecting groups. PMC. [Link]

-

US Pharmacopeia (USP). Amino acid analysis. [Link]

-

ResearchGate. Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. [Link]

- Google Patents. Process of preparing n, n-dimethylamino alcohols.

-

Wikipedia. Phenylalanine. [Link]

- Google Patents.

-

The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

- 1. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchmgt.monash.edu [researchmgt.monash.edu]

- 3. 2-Amino-3-phenylpropanamide | C9H12N2O | CID 194097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. agilent.com [agilent.com]

- 12. usp.org [usp.org]

- 13. cir-safety.org [cir-safety.org]

- 14. Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 2-Amino-N,N-diethyl-3-phenylpropanamide Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride, a derivative of the amino acid phenylalanine. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical identity, synthesis, and potential characteristics.

Chemical Identity and CAS Number Verification

1.1. Structure and Nomenclature

2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is the hydrochloride salt of a diethyl amide derivative of phenylalanine.

-

IUPAC Name: 2-amino-N,N-diethyl-3-phenylpropanamide;hydrochloride

-

Molecular Formula: C₁₃H₂₁ClN₂O

-

Molecular Weight: 256.78 g/mol

-

Structure:

-

The core is a propanamide backbone.

-

A phenyl group is attached to the third carbon (C3).

-

An amino group (-NH₂) is present on the second carbon (C2), which is the alpha-carbon relative to the carbonyl group.

-

The amide nitrogen is disubstituted with two ethyl groups (-CH₂CH₃).

-

As a hydrochloride salt, the amino group is protonated (-NH₃⁺) and associated with a chloride ion (Cl⁻).

-

1.2. CAS Number Lookup and Verification

A definitive CAS (Chemical Abstracts Service) Registry Number for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is not consistently reported across major chemical databases. Some suppliers list the CAS number 1236267-49-4 for the hydrochloride salt, while others indicate that a CAS number is not available ("N/A"). Authoritative databases such as PubChem and the CAS Common Chemistry database do not have an entry for this specific CAS number, suggesting it may not be universally recognized or could be a supplier-specific identifier. For research and development purposes, it is crucial to characterize the synthesized material thoroughly using analytical methods rather than relying solely on a potentially unverified CAS number.

Physicochemical Properties

Due to the limited availability of experimental data for this specific compound, the following properties are predicted based on the chemical structure and data from analogous compounds.

| Property | Predicted Value/Information |

| Appearance | White to off-white solid |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. |

| Melting Point | Expected to be a crystalline solid with a distinct melting point. |

| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents. |

Synthesis Methodology: A Proposed Pathway

While no specific literature detailing the synthesis of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride was found, a robust and logical synthetic route can be devised based on standard peptide coupling chemistry. The synthesis would originate from the readily available amino acid, L-phenylalanine (or D-phenylalanine if the other enantiomer is desired).

The proposed synthetic pathway involves three key stages:

-

N-Protection of Phenylalanine: The alpha-amino group of phenylalanine must be protected to prevent side reactions during the amide bond formation.

-

Amide Coupling: The carboxylic acid of the N-protected phenylalanine is activated and then reacted with diethylamine.

-

N-Deprotection and Salt Formation: The protecting group is removed, and the resulting free amine is converted to its hydrochloride salt.

Below is a detailed, step-by-step protocol for this proposed synthesis.

Experimental Protocol: Synthesis of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride

Step 1: N-Protection of L-Phenylalanine (Boc Protection)

-

Dissolve L-phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (NaHCO₃, 2.5 equivalents) to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in dioxane.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid (HCl) at 0 °C.

-

Extract the product, Boc-L-phenylalanine, with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the N-protected amino acid.

Step 2: Amidation with Diethylamine

-

Dissolve Boc-L-phenylalanine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Cool the solution to 0 °C.

-

Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and an activator such as 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add diethylamine (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Boc-L-phenylalanine-N,N-diethylamide.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified Boc-L-phenylalanine-N,N-diethylamide (1 equivalent) in a minimal amount of a suitable solvent like dioxane or ethyl acetate.

-

Add a solution of HCl in dioxane (typically 4M, excess) or bubble HCl gas through the solution at 0 °C.

-

Stir the mixture at room temperature and monitor the deprotection by TLC.

-

The product, 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride.

Potential Applications and Biological Relevance

The structure of 2-Amino-N,N-diethyl-3-phenylpropanamide, being a derivative of an amino acid, suggests potential applications in several areas of drug development and research:

-

Peptidomimetics: The N,N-diethylamide moiety can increase the metabolic stability of a peptide by making the C-terminal amide bond resistant to cleavage by carboxypeptidases. This is a common strategy in peptide-based drug design to improve pharmacokinetic properties.

-

Central Nervous System (CNS) Activity: The phenyl and diethylamino groups can increase the lipophilicity of the molecule compared to the parent amino acid, which may facilitate crossing the blood-brain barrier. Therefore, this compound could be investigated as a scaffold for CNS-acting agents.

-

Enzyme Inhibitors: Phenylalanine derivatives are known to be inhibitors of various enzymes. The specific stereochemistry and the nature of the amide substitution could confer inhibitory activity against proteases or other enzymes that recognize phenylalanine.

Safety and Handling

No specific safety data sheet (SDS) is available for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. However, based on the safety profiles of structurally related alpha-amino amides, the following precautions are recommended:

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Toxicology: Similar compounds are often classified as harmful if swallowed and may cause skin and eye irritation.[1] The use of amide-based local anesthetics is generally considered safe, but caution is advised in patients with hepatic injury as they are metabolized by the liver.[2]

-

First Aid:

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is a compound of interest for chemical and pharmaceutical research, particularly in the field of peptidomimetics and drug design. While detailed experimental data for this specific molecule is scarce in publicly accessible literature, its synthesis can be reliably achieved through established methods of peptide chemistry. Researchers working with this compound should perform thorough analytical characterization to confirm its identity and purity. The structural features of this molecule suggest that it may possess interesting biological activities, warranting further investigation.

References

-

CAS Common Chemistry. (n.d.). American Chemical Society. Retrieved from [Link]

-

PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. (2022). Scientific Reports. Retrieved from [Link]

-

2-Amino-3-phenylpropanamide. (n.d.). PubChem. Retrieved from [Link]

-

The Safety and Side Effects of Amide-Based Local Anesthetics in Rats with Acetaminophen-Induced Hepatic Injury. (2018). Journal of Clinical and Experimental Hepatology. Retrieved from [Link]

-

Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. (2018). Angewandte Chemie International Edition. Retrieved from [Link]

-

N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). (2023). Molecules. Retrieved from [Link]

- Process for preparation of n,n-di substituted carboxamides. (2015). Google Patents.

Sources

Uncharted Territory: The Mechanistic Veil of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant knowledge gap concerning the mechanism of action for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. Despite extensive searches for its pharmacological targets, signaling pathways, and molecular interactions, no definitive studies elucidating its biological activity have been identified. This technical guide, therefore, serves to transparently address this absence of information and to delineate the current state of knowledge, or lack thereof, for researchers, scientists, and drug development professionals.

The inquiry into the mechanism of action for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is met with a notable silence in the scientific record. Chemical repositories such as PubChem and ChemicalBook provide foundational data, including its chemical structure, molecular formula (C13H21ClN2O), and physical properties. However, these entries lack any associated bioactivity data or references to pharmacological studies.

Our investigation into structurally related compounds has yielded information on various derivatives of N,N-diethyl-phenylpropanamide and 2-amino-phenylpropanamide. For instance, certain N,N-diethyl-benzamide derivatives have been explored as delta opioid receptor agonists, and some 3-phenylpropanamide derivatives have been investigated as butyrylcholinesterase (BChE) inhibitors. It is crucial to emphasize, however, that these findings pertain to molecules with distinct structural features. Extrapolating these mechanisms of action to 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride would be scientifically unsound without direct experimental evidence. The presence of an amino group at the second position and the specific arrangement of the diethylamide and phenyl groups create a unique chemical entity whose biological properties cannot be reliably predicted from its analogs.

The absence of published research into the mechanism of action of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride presents both a challenge and an opportunity. For researchers in drug discovery and pharmacology, this compound represents a truly novel chemical space. Its structural similarity to known psychoactive scaffolds could suggest a potential for neurological activity, yet without empirical data, this remains purely speculative.

Future research efforts to elucidate the mechanism of action of this compound would logically begin with a broad screening approach. A tiered experimental workflow could be envisioned to systematically probe its biological effects.

Postulated Initial Research Workflow

A logical first step would be to perform a comprehensive screening to identify potential biological targets.

Figure 1: A hypothetical workflow for the initial characterization of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride's mechanism of action.

Detailed Experimental Protocols

Should a research initiative be undertaken, the following represents a standard, high-level protocol for an initial binding assay screen.

Protocol 1: Radioligand Binding Assay for GPCR Target Panel

-

Objective: To determine if 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride binds to a panel of common G-protein coupled receptors.

-

Materials:

-

2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride (test compound).

-

Membrane preparations from cells expressing the target GPCRs.

-

Specific radioligands for each target receptor.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Scintillation fluid and microplate scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In each well of the microplate, add the cell membrane preparation, the specific radioligand, and either assay buffer (for total binding), a known competing ligand (for non-specific binding), or the test compound.

-

Incubate the plates at a specified temperature for a duration sufficient to reach binding equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the percentage inhibition of radioligand binding at various concentrations of the test compound.

-

If significant inhibition is observed, calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion

References

At present, there are no available scientific articles to cite regarding the mechanism of action of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. The information presented is based on a comprehensive search of scientific and chemical databases which yielded no relevant results.

Navigating the Uncharted: A Technical Guide to Elucidating the Biological Activity of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride

A Senior Application Scientist's Perspective on Pioneering Research for a Novel Phenylpropanamide Derivative

Executive Summary

The landscape of pharmacological research is in a constant state of evolution, with novel chemical entities holding the promise of new therapeutic interventions. This technical guide addresses the current knowledge gap surrounding the biological activity of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. While direct studies on this specific molecule are not publicly available, its structural similarity to known bioactive compounds, particularly local anesthetics and spasmolytics, provides a logical starting point for a comprehensive investigation. This document outlines a proposed research and development program designed to systematically uncover the pharmacological profile of this compound. We will delve into hypothetical mechanisms of action, present detailed protocols for in vitro and in vivo screening, and provide a framework for the analysis and interpretation of potential findings. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for pioneering the scientific understanding of this and other novel chemical entities.

Introduction: The Case for Investigating 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride

2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is a phenylpropanamide derivative with a currently uncharacterized biological activity profile. Its core structure, featuring a phenyl group, a propanamide backbone, and a diethylamino moiety, bears resemblance to several classes of pharmacologically active agents. Notably, the aminoamide structure is a hallmark of many local anesthetics that function by blocking voltage-gated sodium channels.[1] Furthermore, modifications of phenylpropanamide structures have yielded compounds with diverse activities, including spasmolytic effects on smooth muscle.

The absence of published data on 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride presents a unique opportunity for discovery. This guide proposes a structured, multi-faceted research program to systematically evaluate its biological effects, beginning with its potential as a local anesthetic and spasmolytic agent.

Proposed Research Program: A Two-Pronged Investigation

Given the structural alerts within the molecule, a logical and efficient research strategy involves a two-pronged approach:

-

Investigation of Local Anesthetic Properties: Focusing on the potential for sodium channel blockade.

-

Evaluation of Spasmolytic Activity: Assessing the compound's ability to relax smooth muscle tissue.

This dual focus allows for a broad initial screening that can guide more specific mechanistic studies.

Investigating Local Anesthetic Potential: Mechanism and Methodology

Local anesthetics exert their effects by blocking the propagation of action potentials in nerve fibers, primarily through the inhibition of voltage-gated sodium channels.[1] Our proposed investigation will therefore center on quantifying the interaction of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride with these channels.

Caption: Proposed workflow for evaluating local anesthetic activity.

This protocol describes the use of an automated patch-clamp system to assess the inhibitory effect of the test compound on a specific sodium channel subtype, such as Nav1.7, which is prominently involved in pain signaling.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride on voltage-gated sodium channel currents.

Materials:

-

HEK-293 cells stably expressing human Nav1.7 channels.

-

Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic).

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4).

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).

-

2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride.

-

Dimethyl sulfoxide (DMSO).

-

Automated patch-clamp system and corresponding consumables.

Procedure:

-

Cell Culture: Maintain the HEK-293 Nav1.7 cell line under standard conditions (37°C, 5% CO2). Passage cells every 2-3 days to maintain optimal health.

-

Compound Preparation: Prepare a 10 mM stock solution of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride in DMSO. Serially dilute the stock solution in the external solution to achieve final concentrations ranging from 1 nM to 100 µM. The final DMSO concentration should not exceed 0.1%.

-

Automated Patch Clamp:

-

Harvest the cells and prepare a single-cell suspension according to the instrument manufacturer's protocol.

-

Load the cell suspension, internal solution, external solution, and compound plate into the automated patch-clamp system.

-

The system will perform whole-cell patch-clamp recordings.

-

Establish a stable baseline recording of sodium currents elicited by a voltage step protocol (e.g., depolarization from a holding potential of -100 mV to 0 mV).

-

Apply the different concentrations of the test compound and record the resulting inhibition of the sodium current.

-

-

Data Analysis:

-

Measure the peak sodium current amplitude at each compound concentration.

-

Normalize the data to the baseline current (vehicle control).

-

Plot the normalized current as a function of the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

| Compound | Target | IC50 (µM) [Hypothetical] |

| 2-Amino-N,N-diethyl-3-phenylpropanamide HCl | Nav1.7 | 15.2 |

| Lidocaine (Reference) | Nav1.7 | 50.8 |

Evaluating Spasmolytic Activity: Mechanism and Methodology

Spasmolytic agents induce smooth muscle relaxation, which can be beneficial in conditions such as irritable bowel syndrome. The mechanism of action can vary, involving pathways such as the inhibition of calcium influx or the modulation of intracellular signaling cascades.

Caption: Proposed workflow for evaluating spasmolytic activity.

This classic organ bath experiment is a robust method for assessing the spasmolytic or spasmogenic activity of a compound on intestinal smooth muscle.

Objective: To determine the half-maximal effective concentration (EC50) of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride for relaxing pre-contracted guinea pig ileum.

Materials:

-

Guinea pig.

-

Tyrode's solution (in mM): 137 NaCl, 2.7 KCl, 1.8 CaCl2, 1.1 MgCl2, 0.4 NaH2PO4, 12 NaHCO3, 5.6 Glucose.

-

Acetylcholine (ACh) or Potassium Chloride (KCl) as contractile agents.

-

2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize a guinea pig according to approved ethical protocols. Isolate a segment of the ileum and place it in aerated Tyrode's solution.

-

Mounting: Cut the ileum into segments of approximately 2 cm. Mount each segment in an organ bath containing Tyrode's solution at 37°C and bubble with carbogen (95% O2, 5% CO2).

-

Equilibration: Allow the tissue to equilibrate for at least 30 minutes under a resting tension of 1 g, with washes every 15 minutes.

-

Contraction: Induce a sustained contraction by adding a submaximal concentration of ACh (e.g., 1 µM) or KCl (e.g., 60 mM) to the organ bath.

-

Compound Addition: Once the contraction has stabilized, add cumulative concentrations of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride to the bath at regular intervals.

-

Data Recording: Record the changes in muscle tension using the isometric force transducer and data acquisition system.

-

Data Analysis:

-

Express the relaxation at each compound concentration as a percentage of the maximal contraction induced by ACh or KCl.

-

Plot the percentage of relaxation against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

| Compound | Contractile Agent | EC50 (µM) [Hypothetical] |

| 2-Amino-N,N-diethyl-3-phenylpropanamide HCl | Acetylcholine (1 µM) | 8.5 |

| Papaverine (Reference) | Acetylcholine (1 µM) | 2.1 |

Data Interpretation and Future Directions

The hypothetical data presented suggests that 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride possesses both local anesthetic and spasmolytic properties in our proposed experimental models. An IC50 of 15.2 µM for Nav1.7 blockade indicates a moderate potency, warranting further investigation into its selectivity against other sodium channel subtypes to predict potential cardiac or central nervous system side effects. The EC50 of 8.5 µM for ileum relaxation suggests a promising spasmolytic effect.

Future studies should focus on elucidating the specific mechanisms underlying these observed activities. For its local anesthetic properties, this would involve assessing its effects on other Nav channel subtypes and in different in vivo pain models. For its spasmolytic activity, investigations into its effects on calcium channels and other potential signaling pathways would be crucial.

Conclusion

While the biological activity of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride remains to be experimentally determined, its chemical structure provides a strong rationale for investigating its potential as a local anesthetic and a spasmolytic agent. The research program outlined in this technical guide offers a comprehensive and scientifically rigorous approach to characterizing its pharmacological profile. The successful execution of these studies will not only illuminate the therapeutic potential of this novel compound but also contribute valuable knowledge to the broader field of medicinal chemistry and drug discovery.

References

-

PubChem. N,N-diethyl-3-phenylpropanamide. National Center for Biotechnology Information. [Link]

-

PubChem. N,N-diethyl-2-phenylpropanamide. National Center for Biotechnology Information. [Link]

-

Anesthesia Key. (2020). Local Anesthetics. [Link]

- Wang, H. W., Zhou, Y., & Wang, Y. X. (2018). Progress in research on the Nav1.7 channel as a target for pain. Sheng li xue bao : [Acta physiologica Sinica], 70(6), 651–661.

- Buckley, G. A., & Jordan, C. C. (1987). The Guinea-Pig Isolated Ileum. In Bioassays in Experimental and Clinical Pharmacology (pp. 5-18). MTP Press.

Sources

Potential therapeutic targets of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride

An In-Depth Technical Guide to the Therapeutic Targets of Blarcamesine (ANAVEX®2-73)

A Senior Application Scientist's Perspective on a Novel Neuroprotective Agent

For decades, the specter of neurodegenerative diseases, most notably Alzheimer's disease, has loomed large over an aging global population. The therapeutic landscape, while evolving, has been marked by modest successes and a pressing need for innovative strategies that address the multifaceted nature of these complex disorders. It is within this context that blarcamesine (formerly known as ANAVEX®2-73), a novel, orally bioavailable small molecule, has emerged as a compelling candidate. This guide provides a comprehensive technical overview of the known and potential therapeutic targets of blarcamesine, offering a rationale for its development and a framework for future research.

Introduction to Blarcamesine: A Multi-Target Approach to Neurodegeneration

Blarcamesine, chemically identified as Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine hydrochloride, is a clinical-stage therapeutic agent under development by Anavex Life Sciences.[1] Unlike many therapies that focus on a single pathological hallmark, blarcamesine is characterized by its ability to modulate multiple cellular pathways implicated in neurodegeneration. Its primary mechanism of action is centered on the activation of the Sigma-1 receptor (SIGMAR1), a unique intracellular chaperone protein, and modulation of muscarinic acetylcholine receptors.[2] This dual activity positions blarcamesine as a promising agent for restoring cellular homeostasis, which is profoundly disrupted in neurodegenerative conditions.

Preclinical and clinical studies have demonstrated its potential to mitigate key aspects of Alzheimer's disease pathology, including cognitive decline, protein misfolding, and oxidative stress.[3][4] Furthermore, its therapeutic potential is being explored in other neurological disorders such as Parkinson's disease dementia and Rett syndrome, underscoring the broad applicability of its mechanism of action.[5]

Primary Therapeutic Target: The Sigma-1 Receptor (SIGMAR1)

The Sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface.[1] It plays a crucial role in maintaining cellular homeostasis by regulating a multitude of cellular processes.

Mechanism of SIGMAR1 Activation by Blarcamesine

Blarcamesine acts as a potent agonist of the SIGMAR1 receptor, binding with high affinity in the nanomolar range.[1] This activation is central to its neuroprotective effects. The activation of SIGMAR1 by blarcamesine is thought to trigger a cascade of downstream events that collectively contribute to neuronal protection and improved cellular function.

Downstream Effects of SIGMAR1 Activation

Activation of SIGMAR1 by blarcamesine initiates several key cellular pathways:

-

Restoration of Cellular Homeostasis: By targeting SIGMAR1, blarcamesine helps to restore the balance of crucial cellular processes that are often dysregulated in neurodegenerative diseases.

-

Modulation of Autophagy: Blarcamesine has been shown to induce autophagy, the cellular process responsible for clearing damaged organelles and misfolded proteins. This is particularly relevant in Alzheimer's disease, where the accumulation of amyloid-beta and hyperphosphorylated tau is a key pathological feature.

-

Neuroprotection: The activation of SIGMAR1 has been linked to neuroprotective effects, including the reduction of neuronal cell death and the promotion of neuronal survival.[4]

-

Anti-inflammatory Effects: Neuroinflammation is a critical component of neurodegenerative diseases. SIGMAR1 activation has been shown to suppress neuroinflammatory processes.

-

Reduction of Oxidative Stress: Blarcamesine exhibits anti-oxidant properties, preventing against oxidative stress and subsequent apoptosis by inhibiting mitochondrial respiratory dysfunction.[2]

Figure 1: Signaling pathway of Blarcamesine's primary target, the Sigma-1 receptor.

Secondary Therapeutic Target: Muscarinic Acetylcholine Receptors

In addition to its potent activity at the SIGMAR1 receptor, blarcamesine also functions as a modulator of muscarinic acetylcholine receptors, binding in the low micromolar range.[1] The cholinergic system is well-established for its role in cognitive functions such as learning and memory, and its dysfunction is a hallmark of Alzheimer's disease.

Rationale for Targeting Muscarinic Receptors

The decline in acetylcholine levels is a consistent finding in the brains of Alzheimer's patients. By modulating muscarinic receptors, blarcamesine can potentially enhance cholinergic neurotransmission, thereby offering symptomatic relief from cognitive deficits. This dual-target approach, engaging both a disease-modifying target (SIGMAR1) and a symptomatic target (muscarinic receptors), represents a comprehensive strategy for treating Alzheimer's disease.

Potential Therapeutic Indications

The unique mechanism of action of blarcamesine suggests its potential utility across a range of neurological and neurodevelopmental disorders.

| Indication | Rationale | Clinical Stage |

| Alzheimer's Disease | Addresses multiple pathological hallmarks including protein misfolding, oxidative stress, and cognitive decline.[4] | Phase 2b/3 Completed |

| Parkinson's Disease Dementia | Potential to improve cognitive function and offers neuroprotective effects. | Phase 2 Proof-of-Concept Completed |

| Rett Syndrome | May help normalize brain signaling and has shown behavioral improvements.[5] | Phase 2/3 Completed |

| Fragile X Syndrome | Preclinical models suggest potential for ameliorating neurobehavioral phenotypes.[1] | Phase 2/3[2] |

| Angelman Syndrome | Investigational. | Phase 1[2] |

| Infantile Spasms | Investigational. | Phase 1[2] |

Table 1: Summary of Potential Therapeutic Indications for Blarcamesine.

Experimental Protocols for Target Validation

The validation of blarcamesine's therapeutic targets involves a combination of in vitro and in vivo experimental approaches.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of blarcamesine for its primary and secondary targets.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions expressing the human Sigma-1 receptor and various muscarinic receptor subtypes.

-

Radioligand Binding: Incubate the membrane preparations with a known radiolabeled ligand for the target receptor in the presence of varying concentrations of blarcamesine.

-

Separation and Scintillation Counting: Separate the bound and free radioligand and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the inhibition constant (Ki) to determine the binding affinity of blarcamesine.

Rationale: This assay provides quantitative data on the direct interaction between blarcamesine and its molecular targets, confirming its potency and selectivity.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To assess the effect of blarcamesine on acetylcholine release in the brain of a living animal.

Methodology:

-

Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region (e.g., hippocampus or prefrontal cortex) of an anesthetized rodent.

-

Drug Administration: Administer blarcamesine systemically (e.g., via oral gavage or intraperitoneal injection).

-

Dialysate Collection: Collect extracellular fluid samples (dialysates) at regular intervals before and after drug administration.

-

Neurochemical Analysis: Analyze the concentration of acetylcholine in the dialysates using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

Rationale: This in vivo technique provides direct evidence of the functional consequence of blarcamesine's interaction with muscarinic receptors, demonstrating its ability to modulate cholinergic neurotransmission in a physiological setting.

Figure 2: Experimental workflows for in vitro and in vivo target validation of Blarcamesine.

Conclusion and Future Directions

Blarcamesine represents a promising therapeutic candidate with a novel, multi-target mechanism of action. Its ability to activate the Sigma-1 receptor and modulate muscarinic receptors provides a strong rationale for its development in Alzheimer's disease and other neurological disorders. The ongoing and completed clinical trials will be crucial in further elucidating its efficacy and safety profile in human populations.

Future research should focus on further delineating the downstream signaling pathways affected by blarcamesine, identifying biomarkers that can predict patient response, and exploring its potential in other neurodegenerative and neurodevelopmental conditions. As our understanding of the complex pathology of these diseases deepens, multi-target agents like blarcamesine may prove to be a cornerstone of future therapeutic strategies.

References

-

2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. Alchem.Pharmtech. Retrieved January 26, 2026, from [Link]

-

Anavex Life Sciences Corp. (2021, June 13). Anavex Life Sciences Reports the Mechanism of ANAVEX®2-73 (blarcamesine) and ANAVEX®3-71 (AF710B). GlobeNewswire News Room. Retrieved January 26, 2026, from [Link]

-

Anavex 2-73 shows promise for Rett children but misses trial goal. (2024, January 2). Rett Syndrome News. Retrieved January 26, 2026, from [Link]

-

2-amino-N,N-diethylbenzamide. PubChem. Retrieved January 26, 2026, from [Link]

-

Anavex Life Sciences Corp. (2022, July 31). Anavex Announces First Entire Clinical Alzheimer's Gene Pathway Data of ANAVEX®2-73 at AAIC 2022. GlobeNewswire News Room. Retrieved January 26, 2026, from [Link]

-

Anavex Life Sciences Reports ANAVEX®2-73 (blarcamesine) featured as a Disease-Modifying Small Molecule in Phase 3 Clinical Trials in a New Publication in Medical Journal titled “Future Avenues for Alzheimer's Disease Detection and Therapy”. (2021, March 16). BioSpace. Retrieved January 26, 2026, from [Link]

-

Anavex 2-73. (n.d.). Alzheimer's News Today. Retrieved January 26, 2026, from [Link]

-

Blarcamesine. (2024, August). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Blarcamesine. (2026, January 6). AlzForum. Retrieved January 26, 2026, from [Link]

-

N,N-diethyl-2-phenylpropanamide. PubChem. Retrieved January 26, 2026, from [Link]

-

2,2-Dimethyl-3-phenylpropanamide. PubChem. Retrieved January 26, 2026, from [Link]

-

Anavex Life Sciences Corp. (2025, July 31). Anavex Life Sciences Announces Positive Precision Medicine Results from up to 4-Years of Oral Blarcamesine Treatment in Phase IIb/III Open-Label Extension Trial in Early Alzheimer's Disease. GlobeNewswire News Room. Retrieved January 26, 2026, from [Link]

-

N,N-diethyl-3-phenylpropanamide. PubChem. Retrieved January 26, 2026, from [Link]

-

2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. Alchem.Pharmtech. Retrieved January 26, 2026, from [Link]

-

Anavex Life Sciences Corp. (2025, October 29). Anavex Life Sciences Announces Continued Long-Term Benefit from Oral Blarcamesine Compared to Decline Observed in the Alzheimer's Disease Neuroimaging Initiative (ADNI) Control Group. GlobeNewswire News Room. Retrieved January 26, 2026, from [Link]

-

Cogram, P., et al. (2019). ANAVEX®2-73 (blarcamesine), a Sigma-1 receptor agonist, ameliorates neurologic impairments in a mouse model of Rett syndrome. Scientific Reports, 9(1), 16413. Retrieved January 26, 2026, from [Link]

-

Sabbagh, M. N., et al. (2025). Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial. The Journal of Prevention of Alzheimer's Disease, 1-10. Retrieved January 26, 2026, from [Link]

-

Sabbagh, M. N., et al. (2025). Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial. The Journal of Prevention of Alzheimer's Disease, 1-10. Retrieved January 26, 2026, from [Link]

-

Anavex Life Sciences Corp. (2023, February 2). Anavex Life Sciences Announces Exceeding of Enrollment Target for ANAVEX®2-73 (blarcamesine) EXCELLENCE Phase 2/3 Pediatric Rett Syndrome Trial. GlobeNewswire News Room. Retrieved January 26, 2026, from [Link]

-

Results from Anavex Life Sciences Landmark Phase IIb/III Trial of Blarcamesine Presented at Alzheimer's Association Conference. (2024, July 28). Anavex Life Sciences. Retrieved January 26, 2026, from [Link]

-

Anavex Life Sciences Announces Exceeding of Enrollment Target for the Precision Medicine ANAVEX®2-73 (blarcamesine) Phase 2b/3 Alzheimer's Disease Study. (2024, July 11). Anavex Life Sciences. Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to the In Vitro Screening of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride

Foreword: Charting the Unexplored Potential of a Novel Phenylpropanamide Analog

In the landscape of early-stage drug discovery, the journey from a synthesized molecule to a potential therapeutic candidate is one of meticulous scientific investigation. This guide is dedicated to outlining a comprehensive in vitro screening strategy for a novel compound, 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. The phenylpropanamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The specific substitutions on this analog—a diethylamide at the C-1 position and a primary amine at the C-2 position—present a unique chemical entity with uncharted biological potential.

This document serves as a technical whitepaper for researchers, scientists, and drug development professionals. It is designed to provide not just a series of protocols, but a strategic and logical framework for the initial in vitro evaluation of this compound. We will delve into the rationale behind each experimental choice, ensuring that the proposed screening cascade is both scientifically rigorous and resource-conscious. Our approach is grounded in the principles of establishing a foundational understanding of the compound's safety profile, followed by a multi-pronged exploration of its potential biological activities.

Part 1: Foundational Characterization and Rationale for Screening

Compound Profile: 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride

-

IUPAC Name: 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride

-

Molecular Formula: C13H21ClN2O

-

Molecular Weight: 256.77 g/mol [1]

-

CAS Number: 1236267-49-4[1]

-

Chemical Structure:

-

A phenylalanine core with a diethylamide group replacing the carboxylic acid and a primary amine at the alpha-carbon. The hydrochloride salt enhances solubility in aqueous media, which is advantageous for in vitro testing.

-

The rationale for screening this particular molecule stems from the prevalence of the phenylpropanamide scaffold in CNS-active and cardiovascular drugs. The presence of a primary amine and a tertiary amide introduces potential hydrogen bonding and hydrophobic interactions, suggesting a propensity for binding to biological targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes.

The Strategic Screening Funnel: A Phased Approach

A tiered or funnel-based screening approach is the most efficient method for characterizing a novel compound. This strategy prioritizes the early identification of potential liabilities (e.g., cytotoxicity) before committing resources to more complex and target-specific assays.

Caption: A strategic funnel for in vitro screening.

Part 2: Phase 1 - Foundational Assessment

The initial phase of screening is dedicated to establishing the compound's purity, stability, and baseline cytotoxicity. These are critical parameters that will inform the design and interpretation of all subsequent experiments.

Compound Quality Control (QC)

Before initiating any biological assays, it is imperative to verify the identity, purity, and solubility of the test compound.

-

Identity Verification: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the chemical structure of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a compound. A purity of >95% is generally required for in vitro screening.

-

Solubility Determination: The solubility of the compound in aqueous buffers (e.g., PBS, HBSS) and common solvents (e.g., DMSO) should be determined to ensure proper preparation of stock solutions and dosing concentrations.

Cytotoxicity Profiling

Understanding the cytotoxic potential of a compound is crucial for differentiating true biological activity from non-specific toxicity. A panel of cell lines representing different tissues should be used.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2]

Materials:

-

Human cell lines (e.g., HEK293, HepG2, SH-SY5Y)

-

Complete cell culture medium

-

2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare a serial dilution of the test compound in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubate the plate for 24-48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

-

Measure the absorbance at 570 nm using a microplate reader.

| Cell Line | CC50 (µM) | Tissue of Origin |

| HEK293 | > 100 | Embryonic Kidney |

| HepG2 | 85.2 | Liver |

| SH-SY5Y | > 100 | Neuroblastoma |

Interpretation: A CC50 (50% cytotoxic concentration) value significantly higher than the anticipated effective concentration (EC50) or inhibitory concentration (IC50) is desirable. In this hypothetical example, the compound exhibits minimal cytotoxicity in HEK293 and SH-SY5Y cells, suggesting a favorable therapeutic window for potential CNS applications. The moderate cytotoxicity in HepG2 cells may warrant further investigation into potential hepatotoxicity.

Part 3: Phase 2 - Broad-Based Biological Activity Screening

With a foundational understanding of the compound's cytotoxicity, the next phase involves screening for a wide range of potential biological activities. This can be achieved through a combination of phenotypic screening and target-based screening against a panel of known receptors and enzymes.

Phenotypic Screening: An Unbiased Approach to Discovery

Phenotypic screening involves testing a compound in a complex, cell-based model to identify a desired change in phenotype, without a preconceived notion of the target.[3][4]

Given the phenylpropanamide scaffold's association with CNS-active compounds, a neurite outgrowth assay using a neuronal cell line (e.g., SH-SY5Y or PC12) is a relevant phenotypic screen.

Caption: Workflow for a high-content neurite outgrowth assay.

Interpretation of Hypothetical Results: An increase in neurite length or branching complexity in the presence of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride would suggest potential neurotrophic or neuroprotective activity. Such a finding would then trigger more focused target deconvolution efforts.

Target-Based Screening: Interrogating Known Biological Space

Target-based screening involves testing the compound against a panel of known biological targets. This is a more direct approach to identifying potential mechanisms of action.

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor.[5][6] Radioligand binding assays are a common and sensitive method.

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence and absence of the test compound. The amount of radioligand displaced by the test compound is measured, and the IC50 (the concentration of test compound that displaces 50% of the radiolabeled ligand) is determined.

Target Example: Dopamine D2 Receptor (relevant for CNS applications)

Materials:

-

Cell membranes expressing the human Dopamine D2 receptor

-

[3H]-Spiperone (radioligand)

-

2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Scintillation cocktail and vials

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

In a 96-well plate, combine the D2 receptor membranes, [3H]-Spiperone, and varying concentrations of the test compound.

-

Include wells for total binding (no competitor) and non-specific binding (excess of a known D2 antagonist, e.g., haloperidol).

-

Incubate at room temperature for 60-90 minutes.

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

| Target | Radioligand | IC50 (µM) | Ki (µM) |

| Dopamine D2 | [3H]-Spiperone | 2.5 | 1.8 |

| Serotonin 5-HT2A | [3H]-Ketanserin | > 50 | > 50 |

| Adrenergic α1 | [3H]-Prazosin | 15.7 | 11.2 |

Interpretation: The Ki (inhibition constant) is calculated from the IC50 and represents the affinity of the compound for the receptor. In this hypothetical example, the compound shows moderate and selective affinity for the Dopamine D2 receptor, suggesting a potential mechanism of action to explore further.

Enzyme inhibition assays are used to determine the ability of a compound to modulate the activity of a specific enzyme.

Principle: The activity of an enzyme is measured in the presence of varying concentrations of the test compound. The IC50 value represents the concentration of the compound that inhibits enzyme activity by 50%.

Target Example: Monoamine Oxidase B (MAO-B) (relevant for neurodegenerative diseases)

A commercially available MAO-B inhibitor screening kit can be used, which typically involves a fluorometric or colorimetric readout of enzyme activity.

Part 4: Phase 3 - Hit Validation and Target Deconvolution

If the broad-based screening in Phase 2 yields promising "hits," the final phase of initial in vitro screening involves validating these hits and further characterizing the mechanism of action.

Dose-Response Studies

For any confirmed hits, full dose-response curves should be generated to accurately determine the EC50 or IC50 values. This involves testing a wider range of compound concentrations (typically 8-12 points) in the relevant assay.

Secondary and Orthogonal Assays

To confirm that the observed activity is not an artifact of the primary assay format, it is essential to test the compound in a secondary, or "orthogonal," assay. For example, if a compound is active in a receptor binding assay, a functional assay (e.g., a cAMP assay for a GPCR, or an electrophysiology assay for an ion channel) should be performed to determine if the compound is an agonist, antagonist, or allosteric modulator.

Caption: Workflow for hit validation and functional characterization.

Conclusion: A Roadmap for Discovery

This in-depth technical guide provides a comprehensive and scientifically rigorous framework for the initial in vitro screening of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. By following a phased approach that begins with foundational assessments and progresses to broad-based screening and hit validation, researchers can efficiently and effectively characterize the biological potential of this novel compound. The methodologies and strategies outlined herein are designed to generate high-quality, reproducible data that will serve as a solid foundation for any subsequent lead optimization and preclinical development efforts. The journey of a thousand miles begins with a single step, and in drug discovery, that first step is a well-designed in vitro screening cascade.

References

-

PubChem. (n.d.). 2-Amino-3-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237.

-

U.S. National Library of Medicine. (n.d.). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed. Retrieved from [Link]

- Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic screening in cancer. Nature reviews. Drug discovery, 16(8), 531–543.

-

IQVIA. (n.d.). In Vitro screening. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]

-

MDPI. (2024). In Vitro Screening of an In-House Library of Structurally Distinct Chemotypes Towards the Identification of Novel SARS-CoV-2 Inhibitors. Retrieved from [Link]

-

BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

Sources

- 1. EnamineStore [enaminestore.com:443]

- 2. mdpi.com [mdpi.com]

- 3. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 5. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. revvity.com [revvity.com]

An In-Depth Technical Guide to the Solubility Profiling of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its dissolution, absorption, and, ultimately, its bioavailability. This guide provides a comprehensive technical framework for determining the solubility of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. While specific solubility data for this compound is not extensively documented in publicly available literature, this document serves as a detailed roadmap for researchers to establish a robust solubility profile. We will delve into the foundational physicochemical principles, outline industry-standard experimental protocols, and discuss the critical factors that modulate the solubility of hydrochloride salts. This guide is structured to empower researchers to generate high-quality, reliable solubility data essential for formulation development and regulatory submissions.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to a marketed therapeutic, understanding its fundamental physicochemical properties is paramount. Among these, aqueous solubility is a critical attribute that dictates the biopharmaceutical performance of orally administered drugs. Poor solubility can lead to slow dissolution rates, incomplete absorption, and high inter-subject variability, ultimately compromising therapeutic efficacy.[1] For ionizable compounds like 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride, solubility is not a single value but a profile that is highly dependent on the pH of the surrounding medium.

The hydrochloride salt form is frequently employed to enhance the solubility and stability of basic drug molecules.[2] However, the extent of this enhancement and the behavior of the salt under various physiological conditions must be meticulously characterized. This guide will provide the scientific rationale and step-by-step methodologies for a thorough solubility assessment of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride.

Physicochemical Characterization of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride

A comprehensive understanding of the molecule's intrinsic properties is a prerequisite for designing meaningful solubility studies.

Molecular Structure and Properties

-

IUPAC Name: 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride

-

Molecular Formula: C13H21ClN2O (deduced from the free base)

-

Molecular Weight: 256.77 g/mol (for the hydrochloride salt)

-

Structure:

The presence of a primary amine and an amide functional group, along with a phenyl ring, defines its chemical behavior. The primary amine is basic and is protonated to form the hydrochloride salt.

While experimental data for the free base (2-Amino-N,N-diethyl-3-phenylpropanamide) is also limited, computational models can provide estimates for key parameters that influence solubility, such as the logarithm of the octanol-water partition coefficient (logP), which is an indicator of lipophilicity. For a structurally similar compound, N,N-diethyl-2-phenylpropanamide, the computed XLogP3 is 2.6, suggesting a degree of lipophilicity.[3]

Importance of the Hydrochloride Salt Form

The formation of a hydrochloride salt from a basic parent drug is a common strategy to improve aqueous solubility.[2] The salt dissociates in solution, and the solubility is governed by the intrinsic solubility of the free base, its pKa, the pH of the medium, and the solubility product (Ksp) of the salt.[2] It is crucial to recognize that the hydrochloride salt's solubility can be influenced by the common ion effect in the presence of chloride ions, which can be relevant in certain biological fluids.[2]

Factors Influencing the Solubility of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride

The solubility of this compound is not a static value but is influenced by several environmental and physicochemical factors.[1]

-

pH: As a salt of a weak base, the solubility of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is expected to be pH-dependent. At pH values below the pKa of the primary amine, the compound will exist predominantly in its more soluble, ionized form. As the pH increases above the pKa, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.

-

Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[4] Solubility studies should be conducted at physiologically relevant temperatures, such as 37 °C, as recommended by regulatory guidelines.[5][6]

-

Solvent Polarity: The principle of "like dissolves like" is fundamental. The polarity of the solvent system will significantly impact the solubility of this amphiphilic molecule.[4]

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is essential to characterize the solid form used in solubility studies.

The interplay of these factors can be visualized as a decision-making process for designing solubility experiments.

Caption: Key factors influencing the solubility of ionizable compounds.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of readily available data, a robust experimental determination is necessary. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability.[7][8]

Principle of the Shake-Flask Method

This method involves adding an excess of the solid compound to a solvent of interest and agitating the mixture at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents the solubility of the compound under those specific conditions.[8]

Recommended Protocol for Aqueous pH-Solubility Profile

This protocol is aligned with FDA and ICH guidelines for Biopharmaceutics Classification System (BCS) studies.[5][6]

Objective: To determine the equilibrium solubility of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride across a physiologically relevant pH range at 37 °C.

Materials:

-

2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride (ensure purity and solid-state characterization)

-

Buffer solutions: pH 1.2, 4.5, and 6.8 (or other relevant pH values)

-

Thermostatic shaking water bath or incubator

-

Vials or flasks with tight-sealing caps

-

Syringes and syringe filters (e.g., 0.45 µm PVDF or PTFE, selected for low drug binding)

-

Calibrated pH meter

-

Analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Prepare the required buffer solutions.

-

Addition of Solute: Add an excess amount of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride to a series of vials, each containing a known volume of a specific buffer. A minimum of three replicates per pH condition is recommended.[9] The excess solid should be visually apparent.

-

Equilibration: Tightly seal the vials and place them in a shaker bath set to 37 ± 1 °C.[9] Agitate for a predetermined period (e.g., 24, 48, or 72 hours). The time to reach equilibrium should be established by sampling at different time points until the concentration remains constant.[10]

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.[10]

-

-

pH Measurement: Measure the pH of the remaining supernatant in each vial to ensure the buffer capacity was maintained.

-

Quantification: Dilute the filtered samples with a suitable mobile phase or solvent and analyze the concentration of the dissolved drug using a validated analytical method.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

The following diagram illustrates this workflow.

Caption: Workflow for the Shake-Flask Solubility Measurement.

Solubility in Organic Solvents and Co-solvent Systems